molecular formula C18H18FN5O2S B1649299 Atuveciclib CAS No. 1414943-94-4

Atuveciclib

Número de catálogo B1649299
Número CAS: 1414943-94-4
Peso molecular: 387.4
Clave InChI: ACWKGTGIJRCOOM-HHHXNRCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atuveciclib, also known as BAY 1143572, is a potent and highly selective inhibitor of PTEFb/CDK9 . It is used in research and has shown promise in the treatment of various diseases, particularly in regulating the activation of primary inflammatory response genes . It has been found to suppress intervertebral disk degeneration via the inhibition of the NF-κB signaling pathway .


Synthesis Analysis

The synthesis of Atuveciclib was accomplished in five steps with an excellent 51% overall yield, using cheap reagents and mild reaction conditions . The key sulfoximination reaction was realized during the last step of the synthesis from the corresponding sulfide .


Molecular Structure Analysis

Atuveciclib is characterized by an unusual benzyl sulfoximine group . It inhibits CDK9/CycT1 with an IC50 of 13 nM .


Chemical Reactions Analysis

Atuveciclib has been shown to protect nucleus pulposus (NP) cells from proinflammatory stimuli-induced catabolism . The effects of CDK9 inhibition were determined in human and rat NP cells treated with IL-1β in the presence or absence of Atuveciclib .


Physical And Chemical Properties Analysis

Atuveciclib has a molecular formula of C18H18FN5O2S and a molecular weight of 387.43 . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

Synthesis and Drug Development

  • Efficient Synthesis of Atuveciclib : A study by Reboul, Glachet, and Franck (2018) developed an efficient synthesis method for racemic atuveciclib. This method achieved a 51% overall yield in just five steps using cost-effective reagents and mild reaction conditions, highlighting its potential for large-scale production (Reboul, Glachet, & Franck, 2018).

Cancer Research Applications

  • Pancreatic Cancer Treatment : Ruff et al. (2021) discovered that atuveciclib, combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), significantly reduced the viability of pancreatic cancer cells. This combination induced apoptosis and cell-cycle arrest, suggesting a promising approach for treating pancreatic cancer (Ruff et al., 2021).
  • Selective CDK9 Inhibition for Cancer Therapy : Lücking et al. (2017) identified atuveciclib as a potent and highly selective PTEFb/CDK9 inhibitor, marking it as a promising candidate for cancer treatment. It showed high efficacy and good tolerability in preclinical models (Lücking et al., 2017).
  • Triple-Negative Breast Cancer : Brisard et al. (2018) found that atuveciclib inhibited the growth of cancer stem-like cells in triple-negative breast cancer, a particularly aggressive form of breast cancer. This suggests its potential as a therapeutic target in treating this challenging cancer type (Brisard et al., 2018).
  • Improved CDK9 Inhibitor for Cancer Treatment : A 2021 study by Lücking et al. focused on the development of VIP152, a successor to atuveciclib, as a highly potent and selective CDK9 inhibitor for cancer treatment. This work reflects the ongoing evolution and improvement of CDK9 inhibitors in oncology (Lücking et al., 2021).

Other Therapeutic Applications

  • Intervertebral Disk Degeneration Treatment : Ni et al. (2020) explored the use of atuveciclib in treating intervertebral disk degeneration (IVDD). The study demonstrated that atuveciclib effectively attenuated inflammatory responses in this condition, suggesting its potential as a therapeutic agent for IVDD (Ni et al., 2020).

Safety And Hazards

Atuveciclib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWKGTGIJRCOOM-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atuveciclib

CAS RN

1414943-94-4
Record name Atuveciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATUVECICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atuveciclib
Reactant of Route 2
Atuveciclib
Reactant of Route 3
Atuveciclib
Reactant of Route 4
Atuveciclib
Reactant of Route 5
Atuveciclib
Reactant of Route 6
Reactant of Route 6
Atuveciclib

Citations

For This Compound
209
Citations
D Brisard, F Eckerdt, LA Marsh, GT Blyth, S Jain… - Oncotarget, 2018 - ncbi.nlm.nih.gov
… Furthermore, we showed that the atuveciclib IC 50 values … atuveciclib reduces MYC expression in TNBC cell lines with high CDK9 expression. Treatment of TNBC lines with atuveciclib …
Number of citations: 22 www.ncbi.nlm.nih.gov
U Lücking, A Scholz, P Lienau, G Siemeister… - …, 2017 - Wiley Online Library
Selective inhibition of exclusively transcription‐regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY‐958, lead optimization efforts …
W Ni, F Zhang, L Zheng, L Wang, Y Liang… - Frontiers in cell and …, 2020 - frontiersin.org
… atuveciclib treatment in NP cells, we next performed experiments to confirm the effects of atuveciclib in … rat IVDs exposed to IL-1β with or without atuveciclib treatment. As expected, IL-1β …
Number of citations: 4 www.frontiersin.org
K Meyer, K Prelle, K Denner, U Bömer, M Schäfer… - researchgate.net
Selective inhibition of exclusively transcription-regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY-958, lead optimization efforts …
Number of citations: 0 www.researchgate.net
CT Chen, YY Shao, HW Hsu, RR Wo, HY Wang… - Cancer Research, 2023 - AACR
… AZD4573 and atuveciclib decreased the IFN-γ induced PD-… AZD4573 and atuveciclib also reduce the PD-L1 expression … smaller in mice treated with atuveciclib and an anti-PD-L1 …
Number of citations: 0 aacrjournals.org
JP Ruff, AL Kretz, M Kornmann… - Anticancer …, 2021 - ar.iiarjournals.org
Background/Aim: This study was designed to analyse the effects of the novel, orally bioavailable CDK9-inhibitor Atuveciclib (BAY 1143572) in combination with tumour necrosis factor-…
Number of citations: 2 ar.iiarjournals.org
T Glachet, X Franck, V Reboul - Synthesis, 2019 - thieme-connect.com
… conversion was observed and atuveciclib was obtained in 75… to asymmetric synthesis of atuveciclib. Indeed, thioether 6 … into the corresponding atuveciclib was achieved using Bull’s …
Number of citations: 17 www.thieme-connect.com
C Schonhofer, J Yi, A Sciorillo… - Biochemical …, 2021 - Elsevier
… atuveciclib, but not the glycosylated flavonoid L7G, inhibit spontaneous latency reversal. Aglycone flavonoids and atuveciclib… In contrast, atuveciclib and flavopiridol, which exhibit little or …
Number of citations: 13 www.sciencedirect.com
P Kocienski - Synfacts, 2019 - thieme-connect.com
Significance: Atuveciclib (BAY 1143572) is a highly selective PTEFb/CDK9 inhibitor (positive transcription elongation factor b) that is of interest for the treatment of cancer. The synthesis …
Number of citations: 0 www.thieme-connect.com
EM Beauchamp, SM Abedin… - Blood, The Journal …, 2019 - ashpublications.org
… the effect of atuveciclib on leukemic progenitor colony formation (CFU-L), mononuclear cells were plated in methylcellulose in the presence of DMSO or escalating doses of atuveciclib. …
Number of citations: 24 ashpublications.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.